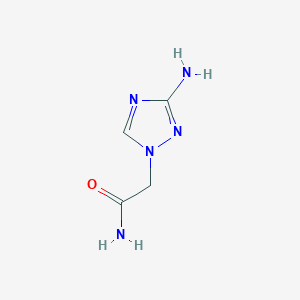
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring in its structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process is a notable advancement that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and antifungal agents.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar biological activities.
1,2,4-Triazol-3-amine: Another similar compound used in medicinal chemistry and agriculture.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c5-3(10)1-9-2-7-4(6)8-9/h2H,1H2,(H2,5,10)(H2,6,8) |
InChI Key |
BGIJBMHMRYKFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)
![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)
![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)




![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)



![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
